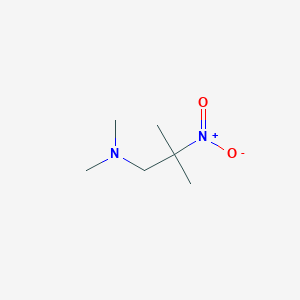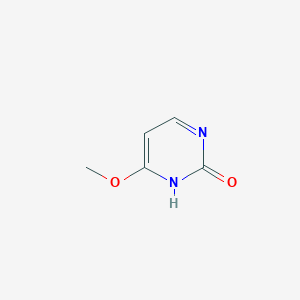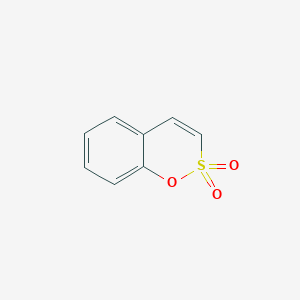
1-Propanamine, N,N,2-trimethyl-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, N,N,2-trimethyl-2-nitro- is a chemical compound that is commonly used in scientific research applications. This compound is also known as TMA-2 and belongs to the amphetamine class of drugs. It is a potent psychoactive substance that has been used as a research tool to study the effects of amphetamine derivatives on the central nervous system.
Mechanism of Action
The mechanism of action of 1-Propanamine, N,N,2-trimethyl-2-nitro- is similar to other amphetamine derivatives. It works by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to an increase in the activity of the central nervous system and produces effects such as euphoria, increased energy, and heightened sensory perception.
Biochemical and Physiological Effects:
1-Propanamine, N,N,2-trimethyl-2-nitro- produces several biochemical and physiological effects. It increases the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to an increase in heart rate, blood pressure, and body temperature. It also produces effects such as euphoria, increased energy, and heightened sensory perception.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Propanamine, N,N,2-trimethyl-2-nitro- in lab experiments are that it is a potent psychoactive substance that produces effects similar to other amphetamine derivatives. This makes it a useful tool for studying the effects of these compounds on the central nervous system. The limitations of using this compound are that it is a controlled substance and requires a license to handle and use it in lab experiments.
Future Directions
There are several future directions for the use of 1-Propanamine, N,N,2-trimethyl-2-nitro- in scientific research. One direction is to study the long-term effects of this compound on the central nervous system. Another direction is to study the effects of this compound on specific neurotransmitter systems such as the dopamine system. Additionally, research could be conducted to develop new compounds based on the structure of 1-Propanamine, N,N,2-trimethyl-2-nitro-. These compounds could be used to study the effects of amphetamine derivatives on the central nervous system and could potentially lead to the development of new treatments for psychiatric disorders.
Conclusion:
1-Propanamine, N,N,2-trimethyl-2-nitro- is a potent psychoactive substance that has been used in scientific research to study the effects of amphetamine derivatives on the central nervous system. It produces effects similar to other amphetamine derivatives such as MDMA and MDA. The synthesis of this compound is complex and requires several steps. The mechanism of action of this compound is similar to other amphetamine derivatives and it produces several biochemical and physiological effects. The use of this compound in lab experiments has advantages and limitations. There are several future directions for the use of this compound in scientific research, including studying the long-term effects of this compound on the central nervous system and developing new compounds based on its structure.
Synthesis Methods
The synthesis of 1-Propanamine, N,N,2-trimethyl-2-nitro- is a complex process that involves several steps. The first step is the reaction of benzaldehyde with nitroethane to produce 1-phenyl-2-nitropropene. This compound is then reduced with aluminum amalgam to produce 2,5-dimethoxyphenylacetone. The final step involves the reaction of 2,5-dimethoxyphenylacetone with nitroethane and ammonium acetate to produce 1-Propanamine, N,N,2-trimethyl-2-nitro-.
Scientific Research Applications
1-Propanamine, N,N,2-trimethyl-2-nitro- has been used in scientific research to study the effects of amphetamine derivatives on the central nervous system. It has been found to be a potent psychoactive substance that produces effects similar to other amphetamine derivatives such as MDMA and MDA. It has been used to study the effects of these compounds on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
properties
CAS RN |
19155-54-5 |
|---|---|
Product Name |
1-Propanamine, N,N,2-trimethyl-2-nitro- |
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N,N,2-trimethyl-2-nitropropan-1-amine |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,8(9)10)5-7(3)4/h5H2,1-4H3 |
InChI Key |
NAOOJIDHHYTBND-UHFFFAOYSA-N |
SMILES |
CC(C)(CN(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(CN(C)C)[N+](=O)[O-] |
Other CAS RN |
19155-54-5 |
synonyms |
N,N,2-Trimethyl-2-nitro-1-propanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)












